Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H23N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Mechanism of Action
Mode of Action
It is known that the compound contains an aminophenylamino group, which may interact with various biological targets
Biochemical Pathways
Given the compound’s structure, it may be involved in amino acid-related pathways or peptide synthesis . .
Pharmacokinetics
Some predicted properties include a density of 12±01 g/cm³, a boiling point of 4287±400 °C at 760 mmHg, and a vapor pressure of 00±10 mmHg at 25°C . These properties may impact the compound’s bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of “Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” can be influenced by various environmental factors. For instance, the compound’s properties suggest that it may be sensitive to temperature changes . Additionally, its solubility may be affected by the pH and ionic strength of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with 2-nitroaniline, followed by reduction and subsequent protection of the amine group with a tert-butyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Comparison with Similar Compounds
- Tert-butyl 3-[(2-morpholinoethyl)amino]pyrrolidine-1-carboxylate
- Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate derivatives
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRQOXULXDFABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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